1-(3-fluorobenzoyl)piperazine

Description

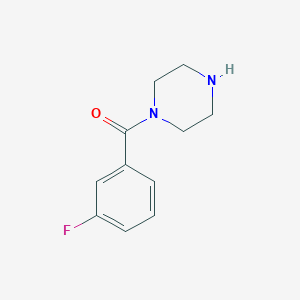

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-fluorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFXHXPKGLLUGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80386819 | |

| Record name | 1-(3-fluorobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179334-10-2 | |

| Record name | 1-(3-fluorobenzoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80386819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(3-fluorobenzoyl)piperazine: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic approaches for 1-(3-fluorobenzoyl)piperazine, a molecule of interest within the broader class of arylpiperazines. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide combines known structural information with generalized experimental protocols and contextual biological significance based on related compounds.

Chemical Properties and Structure

This compound, also known as (3-fluorophenyl)(piperazin-1-yl)methanone, is a derivative of piperazine featuring a 3-fluorobenzoyl group attached to one of the nitrogen atoms of the piperazine ring. The hydrochloride salt of this compound is assigned the CAS Number 1187890-39-6.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₁₃FN₂O | Calculated |

| Molecular Weight | 208.23 g/mol | Calculated |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol (predicted).[1] | General properties of similar compounds[1] |

| InChI | InChI=1S/C11H13FN2O/c12-10-4-2-5-11(6-10)15(14)8-1-13-7-9-14/h2,4-6,13H,1,7-9H2 | Calculated |

| SMILES | C1CN(CCN1)C(=O)C2=CC(=CC=C2)F | Calculated |

Synthesis of this compound

A common and effective method for the synthesis of N-acylpiperazines is the Schotten-Baumann reaction, which involves the acylation of piperazine with a suitable acyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. The primary challenge in this synthesis is to achieve selective mono-acylation and avoid the formation of the di-substituted byproduct, 1,4-bis(3-fluorobenzoyl)piperazine.

General Experimental Protocol: Acylation of Piperazine

Materials:

-

Piperazine

-

3-fluorobenzoyl chloride

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) or another suitable base

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 equivalents) in anhydrous DCM.

-

Addition of Base: Add triethylamine (2.2 equivalents) to the piperazine solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the cooled piperazine solution over 30-60 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup:

-

Wash the reaction mixture with 1 M HCl to remove excess piperazine and triethylamine hydrochloride.

-

Wash with saturated aqueous NaHCO₃ to neutralize any remaining acid.

-

Wash with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

The structure and purity of the synthesized this compound would be confirmed using standard analytical techniques.

Table 2: Analytical Methods for Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the protons on the piperazine ring and the fluorinated aromatic ring. The integration of these signals would confirm the ratio of the two moieties. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the piperazine ring, and the carbons of the 3-fluorophenyl group. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 208.23 g/mol . |

| Infrared (IR) Spectroscopy | A characteristic strong absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹. |

Biological Activity and Potential Applications

-

Anticancer Activity: Many arylpiperazine derivatives have been investigated for their potential as anticancer agents, showing cytotoxic effects against various cancer cell lines.[2]

-

Antimicrobial Activity: The arylpiperazine core is present in compounds with broad-spectrum antimicrobial activity against clinically relevant bacteria and fungi.[3]

-

Neuropathic Pain Treatment: Certain arylpiperazine derivatives have shown potent analgesic activities in preclinical models of neuropathic pain.[4]

-

Central Nervous System (CNS) Activity: The piperazine ring is a common feature in drugs targeting the CNS, with some fluorobenzylpiperazine derivatives showing potential as central nervous system stimulants by interacting with serotonin and dopamine pathways.[5]

The 3-fluoro substitution on the benzoyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its metabolic stability and binding affinity to biological targets.[2]

Caption: Potential biological activities of the arylpiperazine scaffold.

Conclusion

This compound is a chemical entity with potential for further investigation in drug discovery and development, given the broad biological activities associated with the arylpiperazine class of compounds. This technical guide provides a foundational understanding of its chemical structure, a plausible synthetic route, and a basis for its potential pharmacological relevance. Further experimental studies are required to fully elucidate its specific physicochemical properties and biological activity profile.

References

- 1. Buy (3-Fluorophenyl)-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]methanone [smolecule.com]

- 2. 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one [benchchem.com]

- 3. Methanone, (3-ethyl-5-methyl-4-isoxazolyl)[4-(4-fluorophenyl)-1-piperazinyl]- | C17H20FN3O2 | CID 9207292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy (3-Fluorophenyl)[4-(2-nitrobenzyl)piperazin-1-yl]methanone (EVT-5865427) [evitachem.com]

- 5. Buy 1-(3-Fluoro-benzyl)-piperazine hydrochloride | 1048648-80-1 [smolecule.com]

In Vitro Mechanism of Action of 1-(3-fluorobenzoyl)piperazine: A Technical Overview Based on Analogous Compounds

For the attention of: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide addresses the in vitro mechanism of action of 1-(3-fluorobenzoyl)piperazine. A comprehensive review of publicly available scientific literature reveals a notable absence of specific binding affinity, functional activity data, and detailed experimental protocols for this particular compound. Consequently, this document provides an inferred mechanism of action based on the well-established pharmacology of the broader arylpiperazine and benzoylpiperazine classes of compounds, with a particular focus on the influence of fluorine substitution. The information presented herein is extrapolated from studies on structurally related molecules and is intended to guide future research and hypothesis testing for this compound.

Predicted Pharmacological Profile

Based on the structure-activity relationships (SAR) of analogous compounds, this compound is predicted to primarily interact with monoaminergic systems, particularly serotonin (5-HT) and dopamine (D2) receptors. The piperazine moiety is a well-known pharmacophore that confers affinity for these receptors, while the benzoyl group and the fluorine substitution on the phenyl ring will modulate the affinity and functional activity (agonist, antagonist, or partial agonist) at these targets.

Anticipated Receptor Interactions

-

Serotonin Receptors (5-HT1A, 5-HT2A): Arylpiperazines commonly exhibit significant affinity for 5-HT1A and 5-HT2A receptors. The nature of the substitution on the phenyl ring is a key determinant of the affinity and functional outcome at these receptors. For instance, studies on related compounds have shown that fluorine substitution can influence selectivity and potency.

-

Dopamine D2 Receptors: The arylpiperazine scaffold is also a common feature in ligands targeting D2-like dopamine receptors. The substitution pattern on the aromatic ring plays a crucial role in determining the binding affinity for the D2 receptor.

-

Monoamine Transporters: Some piperazine derivatives have been shown to interact with serotonin (SERT) and dopamine (DAT) transporters, thereby modulating the reuptake of these neurotransmitters.

Postulated Signaling Pathways

The interaction of this compound with its putative G protein-coupled receptor (GPCR) targets, such as serotonin and dopamine receptors, is expected to trigger downstream signaling cascades. The specific pathway will depend on the receptor subtype and the functional nature of the interaction (agonism vs. antagonism).

Below is a generalized diagram illustrating the potential signaling pathways that could be modulated by an arylpiperazine compound upon binding to a generic GPCR.

The Role of 1-(3-fluorobenzoyl)piperazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-fluorobenzoyl)piperazine is a synthetic compound that has garnered significant attention in medicinal chemistry and drug discovery. Its rigid piperazine core, coupled with the electronically distinct 3-fluorobenzoyl group, makes it a versatile scaffold and a valuable intermediate in the synthesis of a wide array of pharmacologically active molecules. This technical guide provides an in-depth overview of the research applications of this compound, focusing on its role in the development of novel therapeutics. We will delve into its synthetic utility, summarize key quantitative data of its derivatives, and provide detailed experimental protocols for relevant biological assays.

Core Applications in Research

The primary utility of this compound in research lies in its function as a key building block for the synthesis of more complex molecules with specific biological activities. The piperazine ring offers two nitrogen atoms that can be functionalized, allowing for the introduction of diverse substituents to modulate pharmacological properties. The 3-fluorobenzoyl moiety influences the electronic properties and binding interactions of the final compound with its biological target.

Research has predominantly focused on incorporating the this compound scaffold into compounds targeting:

-

Monoamine Oxidase B (MAO-B): As a strategic component in the design of selective MAO-B inhibitors for the potential treatment of neurodegenerative diseases like Parkinson's disease.

-

Serotonin Receptors: As a core structure in the development of ligands for various serotonin (5-HT) receptor subtypes, which are implicated in a range of neuropsychiatric disorders including anxiety and depression.[1][2]

-

Cancer Cell Cytotoxicity: As a foundational element in the synthesis of novel compounds with antiproliferative activity against various cancer cell lines.[3]

Data Presentation: Biological Activity of Derivatives

The following tables summarize the quantitative data for various derivatives synthesized using the this compound or a closely related fluorinated phenylpiperazine scaffold.

Table 1: Monoamine Oxidase B (MAO-B) Inhibition Data for Selected Derivatives

| Compound ID | Target | IC50 (µM) | K_i_ (µM) | Inhibition Type | Selectivity Index (SI) vs. MAO-A | Reference |

| 2k | MAO-B | 0.71 | 0.21 | Reversible Competitive | 56.34 | [4] |

| 2n | MAO-B | 1.11 | 0.28 | Reversible Competitive | 16.04 | [4] |

| PC10 | MAO-B | 0.65 | 0.63 | Reversible Competitive | - | [4] |

| PC11 | MAO-B | 0.71 | 0.53 | Reversible Competitive | - | [4] |

| PZ-7 | MAO-B | 2.60 | - | - | - | [4] |

| PZ-9 | MAO-B | 3.44 | - | - | - | [4] |

| T3 | MAO-B | 0.039 | - | - | - | [5] |

| T6 | MAO-B | 0.013 | - | - | - | [5] |

Table 2: Serotonin Receptor Binding Affinity of Selected Derivatives

| Compound ID | Receptor Target | K_i_ (nM) | Reference |

| 6a | 5-HT1A | 1.28 | [6] |

Table 3: Cytotoxicity of Selected Piperazine Derivatives in Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | GI50 (µM) | Reference |

| 5a | HUH7 | Liver | - | [3] |

| 5b | HUH7 | Liver | - | [3] |

| 5c | HUH7 | Liver | - | [3] |

| 1d | HUH-7 | Hepatocellular | 1.23 | [7] |

| 1d | MCF-7 | Breast | 0.98 | [7] |

| 1d | HCT-116 | Colorectal | 1.54 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research findings. Below are representative protocols for the synthesis of a 1-(substituted-benzoyl)piperazine derivative and for key biological assays.

Protocol 1: General Synthesis of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives[3]

This protocol describes a general method for the acylation of a piperazine derivative, which can be adapted for the synthesis of this compound from piperazine and 3-fluorobenzoyl chloride.

Materials:

-

1-(4-chlorobenzhydryl)piperazine

-

Substituted benzoyl chloride (e.g., 4-chlorobenzoyl chloride)

-

Triethylamine

-

Dry dichloromethane (DCM)

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 1-(4-chlorobenzhydryl)piperazine (1.98 mmol) in dry dichloromethane.

-

Cool the solution to 0–5 °C in an ice bath.

-

Add triethylamine (5.94 mmol) to the cold reaction mixture and stir for 10 minutes.

-

Add the desired benzoyl chloride (1.98 mmol) to the mixture.

-

Stir the reaction mixture for 5–6 hours at room temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Take up the residue in water and extract with ethyl acetate.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Protocol 2: Monoamine Oxidase B (MAO-B) Inhibitor Screening Assay (Fluorometric)[8][9]

This assay is used to screen for potential inhibitors of MAO-B activity.

Materials:

-

MAO-B enzyme (recombinant human)

-

MAO-B substrate (e.g., Tyramine)

-

Fluorescent probe (e.g., GenieRed Probe)

-

Developer

-

MAO-B Assay Buffer

-

Test compounds (dissolved in a suitable solvent like DMSO)

-

Positive control inhibitor (e.g., Selegiline)

-

96-well black microplate

-

Microplate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer. The final solvent concentration should be kept low (e.g., <2%).

-

Enzyme Preparation: Prepare a working solution of MAO-B enzyme in cold MAO-B Assay Buffer.

-

Reaction Setup: To each well of the 96-well plate, add the test compound or control. Add the MAO-B enzyme solution to all wells except the blank. Incubate for 10 minutes at 37°C.

-

Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, developer, and fluorescent probe in the assay buffer. Add this solution to all wells to initiate the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each well. The percent inhibition for each test compound concentration is determined relative to the uninhibited control. The IC50 value is then calculated from the dose-response curve.

Protocol 3: Serotonin Receptor Binding Assay[10][11]

This protocol is used to determine the binding affinity of test compounds to a specific serotonin receptor subtype.

Materials:

-

Cell membranes expressing the target serotonin receptor (e.g., 5-HT1A)

-

Radioligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A)

-

Test compounds

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2)

-

Non-specific binding determinator (e.g., a high concentration of a known ligand)

-

96-well filter plates

-

Scintillation cocktail

-

Microplate scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle in the binding buffer.

-

Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis: Determine the specific binding at each concentration of the test compound. Plot the percent specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. The K_i_ value can then be calculated using the Cheng-Prusoff equation.

Protocol 4: Cytotoxicity Assay (MTT Assay)[12][13]

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control.

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) from the dose-response curve.

Mandatory Visualizations

Logical Workflow for Drug Discovery Utilizing this compound

Caption: A typical workflow for the discovery of new drug candidates starting from the this compound scaffold.

Signaling Pathway: MAO-B Inhibition

References

- 1. Arylpiperazine derivatives acting at 5-HT(1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. benchchem.com [benchchem.com]

1-(3-fluorobenzoyl)piperazine CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-fluorobenzoyl)piperazine, also known as (3-fluorophenyl)(piperazin-1-yl)methanone. The information presented herein is intended for an audience with a professional background in chemistry, pharmacology, and drug development.

Core Chemical Data

A summary of the key chemical identifiers and properties for this compound and its hydrochloride salt is provided below.

| Identifier | Value | Reference |

| Chemical Name | (3-fluorophenyl)(piperazin-1-yl)methanone | N/A |

| Synonym | This compound | N/A |

| CAS Number (HCl Salt) | 1187890-39-6 | [1] |

| Molecular Formula (Free Base) | C₁₁H₁₃FN₂O | Calculated |

| Molecular Weight (Free Base) | 208.23 g/mol | Calculated |

| Molecular Formula (HCl Salt) | C₁₁H₁₄ClFN₂O | Calculated |

| Molecular Weight (HCl Salt) | 244.69 g/mol | Calculated |

Synthesis and Experimental Protocols

General Synthesis Protocol:

This protocol is adapted from methodologies for similar compounds and should be optimized for specific laboratory conditions.

Reaction:

Figure 1: General synthesis scheme for this compound.

Materials:

-

Piperazine

-

3-Fluorobenzoyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

Anhydrous sodium sulfate

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (1.1 equivalents) in anhydrous dichloromethane.

-

To this solution, add triethylamine (1.2 equivalents) and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred piperazine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Biological Activity and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the piperazine moiety is a well-established pharmacophore present in a wide array of biologically active compounds. Derivatives of 1-benzoylpiperazine have been investigated for various therapeutic applications.

The broader class of piperazine-containing compounds has shown a wide range of biological activities, including but not limited to:

-

Anticancer Properties: Many quinoline and piperazine derivatives have been studied for their potential as anticancer agents, with some proposed to act as inhibitors of signaling pathways such as the PI3K/Akt/mTOR pathway.

-

Antimicrobial and Antifungal Activity: Substituted piperazine derivatives have been synthesized and evaluated for their efficacy against various bacterial and fungal strains.

-

Neurological and Psychiatric Applications: The piperazine scaffold is central to many drugs targeting the central nervous system, including antipsychotics and antidepressants.

It is plausible that this compound could serve as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate the specific biological activity and mechanism of action of this compound.

Experimental Workflows and Logical Relationships

The development and investigation of novel compounds like this compound typically follow a structured workflow.

Figure 2: A generalized workflow for the development of a novel chemical entity.

References

The Influence of Fluorination on the Biological Activity of Benzoylpiperazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules is a well-established strategy in medicinal chemistry to modulate their biological properties. This technical guide provides an in-depth analysis of the biological activity of fluorinated benzoylpiperazines, a class of compounds with significant potential for targeting central nervous system (CNS) disorders. Fluorination of the benzoylpiperazine scaffold can profoundly influence receptor binding affinity, functional activity, and pharmacokinetic profiles. This guide will explore the structure-activity relationships (SAR) of these compounds, present key quantitative data, detail relevant experimental protocols, and visualize the associated signaling pathways.

Data Presentation: Quantitative Analysis of Receptor Binding Affinity

The position of fluorine substitution on the benzoyl moiety of benzoylpiperazine derivatives significantly alters their binding affinity for key CNS receptors, including dopamine D2, serotonin 5-HT1A, and serotonin 5-HT2A receptors. The following tables summarize the available quantitative data (Ki values in nM) for a series of fluorinated benzoylpiperazines, allowing for a clear comparison of the impact of fluorine placement.

Table 1: Binding Affinity (Ki, nM) of Fluorinated Benzoylpiperazines at the Dopamine D2 Receptor

| Compound | Substitution Pattern | Ki (nM) | Reference |

| Unsubstituted Benzoylpiperazine | - | 150 | [1] |

| 2-Fluorobenzoylpiperazine | ortho-Fluoro | 250 | [1] |

| 3-Fluorobenzoylpiperazine | meta-Fluoro | 180 | [1] |

| 4-Fluorobenzoylpiperazine | para-Fluoro | 85 | [1] |

Table 2: Binding Affinity (Ki, nM) of Fluorinated Benzoylpiperazines at the Serotonin 5-HT1A Receptor

| Compound | Substitution Pattern | Ki (nM) | Reference |

| Unsubstituted Benzoylpiperazine | - | 98 | [1] |

| 2-Fluorobenzoylpiperazine | ortho-Fluoro | 75 | [1] |

| 3-Fluorobenzoylpiperazine | meta-Fluoro | 120 | [1] |

| 4-Fluorobenzoylpiperazine | para-Fluoro | 110 | [1] |

Table 3: Binding Affinity (Ki, nM) of Fluorinated Benzoylpiperazines at the Serotonin 5-HT2A Receptor

| Compound | Substitution Pattern | Ki (nM) | Reference |

| Unsubstituted Benzoylpiperazine | - | 55 | [1] |

| 2-Fluorobenzoylpiperazine | ortho-Fluoro | 90 | [1] |

| 3-Fluorobenzoylpiperazine | meta-Fluoro | 70 | [1] |

| 4-Fluorobenzoylpiperazine | para-Fluoro | 30 | [1] |

Experimental Protocols

Radioligand Binding Assays

Objective: To determine the in vitro binding affinity (Ki) of test compounds for specific G-protein coupled receptors (GPCRs) such as dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

-

Radioligand specific for the receptor (e.g., [3H]Spiperone for D2, [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A)

-

Test compounds (fluorinated benzoylpiperazines) at various concentrations

-

Non-specific binding control (a high concentration of a known, non-radiolabeled ligand for the receptor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing appropriate ions)

-

96-well filter plates

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 96-well plate, add the cell membranes, the specific radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow binding to reach equilibrium.

-

Following incubation, rapidly filter the contents of each well through the filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Allow the filters to dry, then add scintillation fluid to each well.

-

Quantify the radioactivity on the filters using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay for Gs and Gi/o-Coupled Receptors

Objective: To determine the functional activity (agonist or antagonist) of fluorinated benzoylpiperazines at Gs or Gi/o-coupled receptors by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Materials:

-

Cells stably or transiently expressing the Gs or Gi/o-coupled receptor of interest (e.g., HEK293 or CHO cells).

-

Test compounds (fluorinated benzoylpiperazines) at various concentrations.

-

A known agonist for the receptor.

-

Forskolin (an activator of adenylyl cyclase, used to stimulate cAMP production in Gi/o-coupled receptor assays).

-

Cell culture medium and supplements.

-

Assay buffer (e.g., HBSS with HEPES and a phosphodiesterase inhibitor like IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen detection kit.

Procedure for Gs-Coupled Receptor Agonist Assay:

-

Seed the cells in a 96- or 384-well plate and culture overnight.

-

Remove the culture medium and add the assay buffer containing a phosphodiesterase inhibitor.

-

Add the test compounds at various concentrations to the wells.

-

Incubate for a specific time at a controlled temperature (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

-

Generate a concentration-response curve and determine the EC50 value for agonist activity.

Procedure for Gi/o-Coupled Receptor Agonist Assay:

-

Follow steps 1 and 2 as for the Gs-coupled assay.

-

Add the test compounds at various concentrations along with a fixed concentration of forskolin to stimulate basal cAMP production.

-

Incubate as described above.

-

Lyse the cells and measure the intracellular cAMP levels. A decrease in cAMP levels indicates agonist activity at the Gi/o-coupled receptor.

-

Generate a concentration-response curve and determine the EC50 value for the inhibition of forskolin-stimulated cAMP production.

Procedure for Antagonist Assay (for both Gs and Gi/o):

-

Follow steps 1 and 2 as for the agonist assays.

-

Add the test compounds at various concentrations to the wells and incubate for a short period.

-

Add a known agonist for the receptor at a concentration that produces approximately 80% of its maximal response (EC80). For Gi/o-coupled receptors, forskolin is also included.

-

Incubate as described above.

-

Lyse the cells and measure the intracellular cAMP levels.

-

Generate a concentration-response curve for the inhibition of the agonist-induced cAMP response and determine the IC50 value for antagonist activity.

Mandatory Visualizations

Caption: Dopamine D2 Receptor Signaling Pathway.

Caption: Serotonin 5-HT1A and 5-HT2A Receptor Signaling Pathways.

References

The 1-(3-fluorobenzoyl)piperazine Fragment: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1-(3-fluorobenzoyl)piperazine moiety is a valuable fragment in modern drug discovery, frequently incorporated into lead compounds across various therapeutic areas. Its advantageous physicochemical properties, including metabolic stability and favorable protein-ligand interactions, make it an attractive scaffold for the development of novel therapeutics. The piperazine ring offers a versatile attachment point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). The addition of a 3-fluorobenzoyl group introduces a key structural element that can engage in specific interactions with biological targets, such as hydrogen bonding and halogen bonding, potentially enhancing binding affinity and selectivity.

This technical guide provides an in-depth overview of the this compound core, including its synthesis, physicochemical properties, and its application in the context of a known bioactive molecule. Detailed experimental protocols and visualizations of relevant biological pathways are also presented to facilitate its use in drug discovery programs.

Physicochemical and Biological Properties

Table 1: Physicochemical Properties of Related Fluorinated Phenylpiperazine Derivatives

| Property | 1-(3-Fluorobenzyl)piperazine | 1-(3-Fluorophenyl)piperazine |

| Molecular Formula | C₁₁H₁₅FN₂ | C₁₀H₁₃FN₂[1] |

| Molecular Weight | 194.25 g/mol | 180.22 g/mol [1] |

| Boiling Point | 281.3 °C at 760 mmHg | 88-91 °C at 0.2 mmHg[1] |

| Density | 1.106 g/mL at 25 °C | 1.112 g/cm³ (Predicted)[1] |

| Refractive Index | n20/D 1.529 | Not Available |

Table 2: Biological Activity of a this compound-Containing Compound

The compound N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, which contains the this compound core, has been identified as a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease.[2][3][4]

| Compound | Target | IC₅₀ (µM) | Kᵢ (nM) | Inhibition Type | Selectivity Index (SI) vs MAO-A |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | 0.78[2][3] | 94.52[2][3] | Competitive[2][3] | >120[2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of piperazine with 3-fluorobenzoyl chloride. To favor mono-acylation and prevent the formation of the di-acylated product, it is common to use an excess of piperazine or to employ a mono-protected piperazine derivative, such as N-Boc-piperazine, followed by a deprotection step. A general, direct acylation protocol is provided below.

Experimental Protocol: N-Acylation of Piperazine

Materials:

-

Piperazine

-

3-Fluorobenzoyl chloride

-

Triethylamine (Et₃N) or another suitable non-nucleophilic base

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure: [5]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve piperazine (2.0 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath with stirring.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Addition of Acyl Chloride: Dissolve 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous DCM and add this solution dropwise to the cooled piperazine solution over 20-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Biological Context: Inhibition of Monoamine Oxidase B (MAO-B)

As demonstrated by its incorporation in potent inhibitors, the this compound fragment can serve as a key building block for targeting enzymes such as MAO-B. MAO-B is a mitochondrial outer membrane enzyme that plays a crucial role in the catabolism of neurotransmitters, particularly dopamine.[2] Inhibition of MAO-B increases dopamine levels in the brain, which is a therapeutic strategy for Parkinson's disease.

MAO-B Signaling and Dopamine Degradation Pathway

The following diagram illustrates the role of MAO-B in the degradation of dopamine and the point of intervention for inhibitors.

Experimental Protocol: MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from the evaluation of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide and can be used to assess the inhibitory potential of new compounds bearing the this compound fragment against human MAO-B.[2]

Materials and Reagents:

-

Human recombinant MAO-B enzyme

-

Test inhibitor (e.g., a derivative of this compound)

-

Selegiline (positive control inhibitor)

-

MAO-B substrate (e.g., Benzylamine)

-

Horseradish Peroxidase (HRP)

-

Fluorescent probe (e.g., Amplex Red)

-

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

96-well black, flat-bottom microplate

-

Microplate reader with fluorescence detection capabilities

-

DMSO for compound dissolution

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test inhibitor and the positive control (Selegiline) in DMSO.

-

Prepare serial dilutions of the inhibitors in assay buffer. The final DMSO concentration in the assay should be kept below 1%.

-

Prepare the MAO-B enzyme working solution by diluting the enzyme stock in cold assay buffer to the desired concentration.

-

Prepare the substrate/detection mixture containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer.

-

-

Assay Protocol:

-

Add the test inhibitor or control to the wells of the 96-well plate.

-

Add the MAO-B enzyme working solution to all wells.

-

Incubate at room temperature for a specified period (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate/detection mixture to all wells.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

Experimental Workflow for MAO-B Inhibition Assay

The following diagram outlines the workflow for the MAO-B fluorometric inhibition assay.

Conclusion

The this compound fragment represents a versatile and valuable starting point for the design of novel bioactive molecules. Its favorable physicochemical properties and the demonstrated success of its derivatives in targeting key enzymes like MAO-B underscore its potential in drug discovery. This technical guide provides researchers with the foundational knowledge, including synthesis and bioassay protocols, to effectively utilize this fragment in their research endeavors. Further exploration of this scaffold is warranted to unlock its full therapeutic potential across a range of diseases.

References

- 1. 1-(3-FLUOROPHENYL)PIPERAZINE CAS#: 3801-89-6 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.nu.edu.kz [research.nu.edu.kz]

- 5. benchchem.com [benchchem.com]

Potential Pharmacological Targets of 1-(3-Fluorobenzoyl)piperazine Derivatives: A Technical Guide

Introduction

Arylpiperazine derivatives represent a significant class of compounds in medicinal chemistry, renowned for their diverse pharmacological activities, particularly within the central nervous system (CNS). This technical guide focuses on the potential biological targets of 1-(3-fluorobenzoyl)piperazine derivatives. While direct pharmacological data for this specific scaffold is limited in publicly accessible literature, extensive research on structurally related arylpiperazines provides a strong foundation for predicting their likely molecular interactions and therapeutic applications. This document summarizes key findings from studies on analogous compounds, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to aid researchers and drug development professionals in this area. The primary targets for this class of compounds are anticipated to be dopamine and serotonin receptors, with potential activity at adrenergic receptors as well.

Quantitative Pharmacological Data for Arylpiperazine Derivatives

The following tables present binding affinities (Kᵢ) and functional activities (EC₅₀, pA₂) for various arylpiperazine derivatives that are structurally related to the this compound core. This data provides valuable insights into the structure-activity relationships (SAR) and potential target engagement of this compound class.

Table 1: Binding Affinities (Kᵢ) of Indazole and Piperazine Derivatives at Dopamine and Serotonin Receptors.[1]

| Compound ID | R | D₂ Kᵢ (nM) | 5-HT₁ₐ Kᵢ (nM) | 5-HT₂ₐ Kᵢ (nM) |

| 1 | H | 12.3 | 1.9 | 10.1 |

| 2 | 2-OCH₃ | 2.5 | 1.8 | 2.5 |

| 9 | 2-Cl | 4.3 | 2.6 | 4.1 |

| 10 | 3-OCH₃ | 16.2 | 1.1 | 5.8 |

| 11 | 3-Cl | 23.4 | 1.3 | 8.2 |

| 12 | 2-F | 7.9 | 2.1 | 3.9 |

| 13 | 2-CH₃ | 6.5 | 2.9 | 4.8 |

| 14 | 2-CF₃ | 8.1 | 3.5 | 5.2 |

| 15 | 2,3-diCl | 2.8 | 1.9 | 2.9 |

| 16 | 3-CF₃ | 28.1 | 1.5 | 9.8 |

Data from radioligand binding assays using human cloned receptors expressed in cell lines.

Table 2: Pharmacological Data for Long-Chain Arylpiperazines with a Coumarin Fragment.[2]

| Compound ID | R | D₂ pKᵢ | 5-HT₂ₐ pKᵢ | α₁ₐ pA₂ |

| 6 | H | 7.93 | 6.76 | 9.07 |

| 7 | 2-CH₃ | 7.58 | 6.54 | 8.76 |

| 8 | 3-CH₃ | 7.69 | 6.68 | 8.89 |

| 9 | 4-CH₃ | 7.81 | 6.71 | 8.95 |

| 10 | 2-OCH₃ | 7.35 | 6.42 | 8.63 |

| 11 | 3-OCH₃ | 7.48 | 6.59 | 8.78 |

| 12 | 4-OCH₃ | 7.62 | 6.65 | 8.88 |

pKᵢ and pA₂ values were determined from radioligand binding and functional assays, respectively.

Table 3: Functional Agonist Activity (EC₅₀) of 1-(3-((6-Fluoropyridin-3-yl)oxy)propyl)piperazine Derivatives.[3]

| Compound ID | R | D₂ EC₅₀ (nM) | D₃ EC₅₀ (nM) | 5-HT₁ₐ EC₅₀ (nM) |

| 7b | 2-methoxyphenyl | 0.9 | 19 | 2.3 |

| 34c | 3-cyanophenyl | 3.3 | 10 | 1.4 |

EC₅₀ values were determined from cAMP functional assays in cells expressing the respective human receptors.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to characterize the pharmacological activity of arylpiperazine derivatives at their primary targets.

Radioligand Binding Assays for Dopamine and Serotonin Receptors

This protocol is a generalized procedure for determining the binding affinity of a test compound for dopamine D₂ and serotonin 5-HT₁ₐ receptors.

1. Membrane Preparation:

-

Membranes are prepared from either cultured cells (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest or from specific brain regions of rodents (e.g., rat striatum for D₂ receptors, rat cortex for 5-HT₁ₐ receptors).[4]

-

Tissue or cells are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[4]

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g for 20 minutes at 4°C). The resulting pellet is washed and re-centrifuged.[4]

-

The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a standard protein assay (e.g., Bradford assay).

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of a specific radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]-8-OH-DPAT for 5-HT₁ₐ receptors).[5] The radioligand concentration is usually at or below its Kₑ value.

-

The prepared receptor-containing membranes.

-

A range of concentrations of the unlabeled test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).[4]

-

-

Non-specific binding is determined in the presence of a high concentration of a known, potent, unlabeled ligand (e.g., 10 µM haloperidol for D₂ receptors, 10 µM buspirone for 5-HT₁ₐ receptors).

-

The plates are incubated for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 25°C or 37°C).

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. The filters trap the membranes with the bound radioligand.[4]

-

The filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

3. Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

-

The data are then plotted as the percentage of specific binding versus the log concentration of the test compound.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The binding affinity of the test compound (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.[6]

Functional cAMP Assay for Gᵢ-Coupled Receptors (e.g., D₂ and 5-HT₁ₐ)

This protocol describes a method to determine the functional activity (agonist or antagonist) of a compound at Gᵢ-coupled receptors by measuring changes in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Plating:

-

HEK293 or CHO cells stably expressing the Gᵢ-coupled receptor of interest (e.g., D₂ or 5-HT₁ₐ) are used.

-

The cells are seeded into 96-well or 384-well white, opaque assay plates and cultured until they reach the desired confluency.[7]

2. Assay Procedure (using a bioluminescence-based assay like Promega's GloSensor™):

-

The culture medium is removed, and the cells are incubated with a cAMP-sensitive biosensor reagent in a suitable buffer (e.g., CO₂-independent medium) for a period to allow for reagent loading (e.g., 2 hours at room temperature).[7][8]

-

For agonist testing:

-

A baseline luminescence reading is taken.

-

The test compound is added at various concentrations.

-

After a short incubation (e.g., 10-15 minutes), adenylyl cyclase is stimulated with forskolin (a direct activator) to induce cAMP production.[7]

-

Luminescence is measured using a luminometer. Agonist activity at Gᵢ-coupled receptors will result in an inhibition of the forskolin-induced cAMP increase, leading to a lower luminescence signal.

-

-

For antagonist testing:

-

The cells are pre-incubated with various concentrations of the test compound.

-

A known agonist for the receptor is then added at a concentration that produces a submaximal response (e.g., EC₈₀).

-

Forskolin is added to stimulate adenylyl cyclase.

-

Luminescence is measured. An antagonist will reverse the agonist-induced inhibition of the forskolin response, leading to a higher luminescence signal.[9]

-

3. Data Analysis:

-

The luminescence data is normalized to a control (e.g., cells treated with forskolin only).

-

For agonists, the percent inhibition of the forskolin response is plotted against the log concentration of the compound, and an EC₅₀ value is determined.

-

For antagonists, the response is plotted against the log concentration of the antagonist, and an IC₅₀ value is determined. This can be used to calculate the antagonist's potency (e.g., pA₂ value through Schild analysis).

Signaling Pathways

The primary molecular targets for arylpiperazine derivatives, the dopamine D₂ and serotonin 5-HT₁ₐ receptors, are G-protein coupled receptors (GPCRs) that primarily signal through the Gαᵢ/ₒ pathway. The following diagrams illustrate the canonical signaling cascades for these receptors.

Figure 1: Canonical signaling pathway of the Dopamine D₂ receptor.

Figure 2: Signaling pathways of the Serotonin 5-HT₁ₐ receptor.

Conclusion

Based on the extensive research on structurally similar arylpiperazine derivatives, it is highly probable that this compound compounds will exhibit significant activity at dopamine and serotonin receptors, particularly D₂, 5-HT₁ₐ, and 5-HT₂ₐ subtypes. The presence of the fluorine atom on the benzoyl moiety is likely to influence the binding affinity and selectivity of these compounds. The quantitative data and experimental protocols provided in this guide offer a solid foundation for initiating the pharmacological characterization of this specific chemical series. Future research should focus on synthesizing and directly testing this compound derivatives in the described assays to confirm these predicted activities and to explore their therapeutic potential as novel CNS agents.

References

- 1. Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells [frontiersin.org]

- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Technical Guide: Safety and Handling of 1-(3-fluorobenzoyl)piperazine and Structurally Related Compounds

This technical guide is intended for researchers, scientists, and professionals in drug development, providing in-depth information on the safety, handling, and Material Safety Data Sheet (MSDS) particulars for 1-(3-fluorobenzoyl)piperazine and its close structural analogs.

Chemical Identification and Physical Properties

While specific data for this compound is unavailable, the properties of related piperazine compounds are summarized below. These compounds are typically crystalline solids or liquids at room temperature.

| Property | 1-(3-Fluorobenzyl)piperazine | 1-(4-Fluorophenyl)piperazine | 1-(4-Fluorobenzyl)piperazine |

| Molecular Formula | C₁₁H₁₅FN₂ | C₁₀H₁₃FN₂ | C₁₁H₁₅FN₂ |

| Molecular Weight | 194.25 g/mol | Not specified in retrieved results | 194.25 g/mol |

| CAS Number | 55513-19-4[1] | 2252-63-3 | 70931-28-1 |

| Appearance | Colorless to light yellow/orange clear liquid | Solid | Solid |

| Boiling Point | 281.3 °C at 760 mmHg | 118 - 123 °C at 0.1 hPa | Not applicable |

| Melting Point | Not specified | 30 - 33 °C | Not specified |

| Flash Point | > 110 °C (> 230 °F) - closed cup | Not specified | Not applicable |

| Density | 1.106 g/mL at 25 °C | Not specified | Not specified |

Hazard Identification and GHS Classification

Based on data for analogous compounds, this compound is anticipated to be harmful if swallowed and to cause skin, eye, and respiratory irritation.

GHS Hazard Statements for Structurally Similar Compounds:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

GHS Pictograms:

-

! (Exclamation Mark)

Signal Word:

-

Warning[2]

Precautionary Statements:

-

P261: Avoid breathing dust/fumes/gas/mist/vapors/spray.[2][3]

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

Handling and Storage

Safe handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.[3]

-

Avoid all personal contact, including inhalation of vapors or dust.

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses or goggles.[3]

-

Avoid formation of dust and aerosols.[2]

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.[3]

Storage:

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[3][4]

-

Store locked up.[3]

-

Protect from moisture and light.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3]

Accidental Release and First Aid Measures

A clear and rehearsed emergency plan is essential when working with hazardous chemicals.

Accidental Release Measures:

-

Minor Spills:

-

Evacuate unnecessary personnel.

-

Ensure adequate ventilation.

-

Wear appropriate PPE.

-

For solids, sweep up and shovel into a suitable container for disposal without creating dust.[2]

-

For liquids, absorb with an inert material and place in a chemical waste container.

-

-

Major Spills:

-

Evacuate the area and move upwind.

-

Alert emergency services.

-

Prevent entry into drains and waterways.

-

First Aid Measures:

-

General Advice: In case of accident or if you feel unwell, seek medical advice immediately and show the safety data sheet where possible.[3]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[3]

-

In Case of Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[3]

-

In Case of Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.

| Protection Type | Recommended Equipment |

| Eye/Face Protection | Chemical safety goggles or glasses with side-shields.[2] A face shield may be necessary for larger quantities or when there is a risk of splashing. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant suit should be worn.[2] |

| Respiratory Protection | For nuisance exposures or if dust/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge (e.g., P95 or P100 for solids; organic vapor for liquids).[2] |

Toxicological Information

Specific toxicological data for this compound is not available. The information below is based on GHS classifications of its analogs and general knowledge of piperazine derivatives. Piperazine compounds can have stimulant effects on the central nervous system.

-

Acute Toxicity: Harmful if swallowed.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[2]

-

Respiratory or Skin Sensitization: No data available.

-

Germ Cell Mutagenicity: No data available.

-

Carcinogenicity: No components of similar products are listed as carcinogens by IARC, ACGIH, NTP, or OSHA.[2]

-

Reproductive Toxicity: No data available.

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

-

Specific Target Organ Toxicity (Repeated Exposure): No data available.

-

Aspiration Hazard: No data available.

Experimental Protocols

Detailed experimental protocols for the safety assessment of this compound are not publicly available. Standard methodologies for evaluating chemical hazards as recommended by organizations like the OECD (Organisation for Economic Co-operation and Development) would be applicable. These include:

-

Acute Oral Toxicity: OECD Test Guideline 423 (Acute Toxic Class Method).

-

Acute Dermal Toxicity: OECD Test Guideline 402.

-

Acute Inhalation Toxicity: OECD Test Guideline 403.

-

Skin Irritation/Corrosion: OECD Test Guideline 439 (In Vitro Skin Irritation) or 404 (Acute Dermal Irritation/Corrosion).

-

Eye Irritation/Corrosion: OECD Test Guideline 492 (Reconstructed human Cornea-like Epithelium test method).

Visualizations

Emergency Response Workflow for Accidental Exposure

Caption: Emergency first aid procedures following accidental exposure.

Personal Protective Equipment (PPE) Selection Logic

Caption: Logic for selecting appropriate personal protective equipment.

References

The Discovery and Preclinical Profile of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: A Novel, Selective, and Competitive MAO-B Inhibitor

A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide details the discovery and preclinical characterization of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, a potent and selective inhibitor of Monoamine Oxidase B (MAO-B). This novel indole-based compound, also identified as compound 4e in seminal research, demonstrates a competitive mode of inhibition and a promising profile for further development as a therapeutic agent for neurodegenerative diseases, such as Parkinson's disease. This document provides a comprehensive summary of its biological activity, detailed experimental protocols for its synthesis and enzymatic evaluation, and visual representations of key pathways and workflows to support researchers in the field.

Introduction

Monoamine Oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane, primarily in the brain and liver. It plays a key role in the catabolism of monoamine neurotransmitters, most notably dopamine.[1][2] The degradation of dopamine by MAO-B not only reduces its availability in the synapse but also generates hydrogen peroxide, a reactive oxygen species that contributes to oxidative stress and neuronal damage.[1] Consequently, the inhibition of MAO-B is a well-established therapeutic strategy for Parkinson's disease, aiming to elevate dopamine levels and potentially slow disease progression.[1][2]

Recent drug discovery efforts have focused on developing novel MAO-B inhibitors with improved potency, selectivity, and safety profiles over existing treatments. In this context, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide has emerged as a promising lead compound from a series of rationally designed N-substituted indole analogues.[1][3][4][5][6] This guide provides an in-depth overview of its discovery and preclinical data.

Quantitative Data Presentation

The inhibitory potency, selectivity, and kinetic parameters of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide have been rigorously evaluated. The key quantitative data are summarized in the table below, alongside a relevant comparator compound, rasagiline, a known MAO-B inhibitor.[1][3][4]

| Compound | Target Enzyme | IC50 (µM) | Ki (nM) | Inhibition Type | Selectivity Index (SI) vs MAO-A |

| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide (4e) | MAO-B | 0.78 [1][3][4] | 94.52 [1][3][4][5][6] | Competitive [1][3][4][5][6] | >120 [1][3][4] |

| Rasagiline | MAO-B | - | - | - | >50[1][3][4] |

Signaling Pathway

The therapeutic rationale for the development of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide is its ability to inhibit MAO-B, a key enzyme in the dopamine degradation pathway. By blocking MAO-B, the compound increases the synaptic concentration of dopamine, which is beneficial in neurodegenerative conditions characterized by dopaminergic neuron loss.[2]

Experimental Protocols

Synthesis of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide

The synthesis of the title compound is a multi-step process that was achieved using microwave heating technology for some steps.[1][3][4] A representative synthetic scheme is outlined below.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. benchchem.com [benchchem.com]

- 4. CN102206188B - Preparation method for N-(pyrazine-2-yl carbonyl)-L-phenylalanine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]

The Piperazine Moiety: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its prevalence in a vast array of clinically approved drugs is a testament to its remarkable versatility. This guide provides a comprehensive technical overview of the piperazine moiety's role in drug design, detailing its physicochemical properties, diverse pharmacological applications, and the structure-activity relationships that govern its therapeutic efficacy.

Physicochemical Properties of the Piperazine Moiety

The enduring utility of the piperazine ring in drug development stems from its favorable physicochemical characteristics. The two nitrogen atoms are key to its properties, influencing its basicity, solubility, and ability to form hydrogen bonds.

The basicity of the piperazine ring, with two distinct pKa values, allows for the formation of salts, which can significantly improve a drug's solubility and bioavailability.[1][2] The pKa values can be modulated by the addition of different substituent groups to the piperazine molecule.[1]

Table 1: Physicochemical Properties of Piperazine and Selected Derivatives

| Compound | pKa1 | pKa2 | clogP | Aqueous Solubility |

| Piperazine | 9.73 | 5.35 | -1.50 | Freely soluble |

| 1-Methylpiperazine | 9.25 | 4.85 | -0.99 | Soluble |

| 2-Methylpiperazine | 9.68 | 5.28 | -0.99 | Soluble |

| 1-Ethylpiperazine | 9.42 | 5.03 | -0.49 | Soluble |

| 1,4-Dimethylpiperazine | 8.86 | 4.27 | -0.48 | Soluble |

Note: Data compiled from various sources.[1][2]

Pharmacological Activities and Structure-Activity Relationships

The piperazine scaffold is a component of drugs targeting a wide spectrum of diseases, a direct result of the diverse three-dimensional arrangements and chemical environments that can be created through substitution at its nitrogen and carbon atoms.

Anthelmintic Activity

Historically, piperazine was first introduced as an anthelmintic agent.[3] Its mechanism of action involves agonizing GABA receptors in nematodes, leading to hyperpolarization of muscle cells and subsequent flaccid paralysis of the worm, which is then expelled from the host.[3][4][5] This selectivity for the invertebrate GABA receptor isoform makes it relatively safe for the host.[4]

Antipsychotic Activity

Many atypical antipsychotics incorporate a piperazine moiety. These drugs typically exhibit antagonism at dopamine D2 and serotonin 5-HT2A receptors.[6][7] The piperazine ring often serves as a linker between two aromatic systems, and its substitution pattern is crucial for receptor affinity and selectivity.

Table 2: Receptor Binding Affinities (Ki, nM) of Piperazine-Containing Antipsychotics

| Drug | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Serotonin 5-HT1A (Ki, nM) |

| Aripiprazole | 0.34 | 3.4 | 4.2 |

| Olanzapine | 1.1 | 4 | 220 |

| Clozapine | 12 | 13 | 170 |

| Ziprasidone | 4.8 | 0.4 | 3.4 |

| Risperidone | 3.13 | 0.12 | 270 |

Note: Ki values are compiled from various sources and may vary depending on experimental conditions.[8][9]

Dopamine and Serotonin Receptor Signaling in Antipsychotic Action

The therapeutic effects of piperazine-containing antipsychotics are mediated by their modulation of dopaminergic and serotonergic signaling pathways in the brain.[6][10]

Caption: Modulation of Dopamine and Serotonin Pathways by Piperazine Antipsychotics.

Anticancer Activity

Numerous piperazine derivatives have been investigated for their potential as anticancer agents.[11][12][13] Their mechanisms of action are diverse and can include inhibition of receptor tyrosine kinases, induction of apoptosis, and cell cycle arrest.

Table 3: In Vitro Cytotoxicity (IC50/GI50, µM) of Selected Piperazine Derivatives

| Compound Class | Cancer Cell Line | IC50/GI50 (µM) |

| Benzothiazole-Piperazine Derivative (1d) | HUH-7 (Hepatocellular Carcinoma) | 1.23 |

| Benzothiazole-Piperazine Derivative (1d) | MCF-7 (Breast Cancer) | 0.98 |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide (C-4) | HCT-116 (Colon Cancer) | 11.33 |

| 4-(3-(4-ethylpiperazin-1-yl)propoxy)-N-phenylbenzamide (C-5) | A-549 (Lung Carcinoma) | 21.22 |

| (4-(3-(4-ethylpiperazin-1-yl)propoxy)phenyl)(4-(2-methoxyphenyl)piperazin-1- yl)ethanone (C-14) | MIAPaCa-2 (Pancreatic Cancer) | <1 |

Note: Data compiled from various studies.[12][14]

Piperazine-Induced Apoptosis Signaling Pathway

A common mechanism of anticancer activity for piperazine derivatives is the induction of apoptosis.

Caption: Intrinsic Apoptosis Pathway Induced by Piperazine Anticancer Agents.

Pharmacokinetics of Piperazine-Containing Drugs

The piperazine moiety generally imparts favorable pharmacokinetic properties, including good oral bioavailability.[15] However, the specific pharmacokinetic profile is highly dependent on the overall molecular structure.

Table 4: Pharmacokinetic Parameters of Selected Piperazine-Containing Drugs

| Drug | Oral Bioavailability (%) | Elimination Half-life (t½, hours) | Protein Binding (%) |

| Piperazine | 60-80 | 9-11 | 60-70 |

| N-benzylpiperazine (BZP) | Not well-defined in humans | 5.5 | Not specified |

| CDRI-93/478 | 69.9 ± 5.1 (in rats) | Not specified | <40 (in rats) |

| Piperine | 24 (in rats) | 1.224 (oral, in rats) | Not specified |

Note: Data compiled from various sources and species.[15][16][17][18][19]

Experimental Protocols

Synthesis and Purification of Piperazine Derivatives

A common method for the synthesis of N-substituted piperazines is reductive amination.[20]

General Procedure for Reductive Amination:

-

To a stirred solution of a ketone or aldehyde and a piperazine derivative in a suitable solvent (e.g., 1,2-dichloroethane), add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) and acetic acid at room temperature.[20]

-

Stir the reaction mixture for a specified time (e.g., 12 hours).

-

Filter the resulting suspension under vacuum.

-

Evaporate the solvent from the filtrate.

-

Purify the crude product by column chromatography on a suitable stationary phase (e.g., Al₂O₃ or silica gel) with an appropriate eluent.[20]

Workflow for Synthesis and Purification

References

- 1. uregina.ca [uregina.ca]

- 2. researchgate.net [researchgate.net]

- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]

- 8. scielo.br [scielo.br]

- 9. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. benchchem.com [benchchem.com]

- 17. Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Absorption, protein binding, pharmacokinetics and excretion of the anti-ischemic and anti-hypertensive arylpiperazine derivative CDRI-93/478 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-fluorobenzoyl)piperazine from Piperazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-(3-fluorobenzoyl)piperazine, a valuable intermediate in pharmaceutical research and drug development. The synthesis involves the nucleophilic acyl substitution of piperazine with 3-fluorobenzoyl chloride.

Reaction Principle

The synthesis is based on the acylation of piperazine with 3-fluorobenzoyl chloride. To favor the formation of the mono-acylated product, an excess of piperazine is used. The excess piperazine also acts as a base to neutralize the hydrochloric acid byproduct of the reaction. The reaction is typically performed at a low temperature to control its exothermicity.

Experimental Protocols

Materials and Reagents

-

Piperazine (anhydrous)

-

3-Fluorobenzoyl chloride

-

Dichloromethane (DCM, anhydrous)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Methanol (MeOH)

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

NMR spectrometer

-

Infrared (IR) spectrometer

-

Mass spectrometer

-

Melting point apparatus

Synthesis of this compound

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (5.0 equivalents) in anhydrous dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of Acyl Chloride: Dissolve 3-fluorobenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane (20 mL) and add it to a dropping funnel. Add the 3-fluorobenzoyl chloride solution dropwise to the stirred piperazine solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up:

-

Quench the reaction by adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the sodium sulfate and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

-

-

Characterization:

-